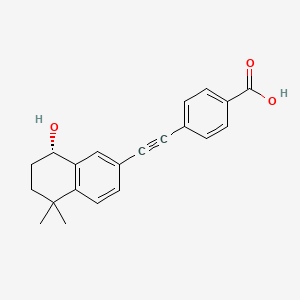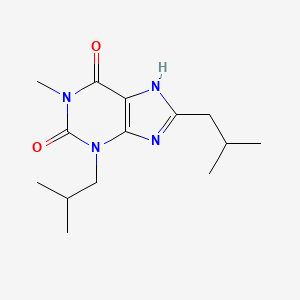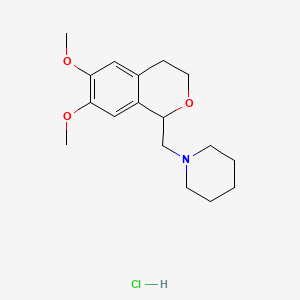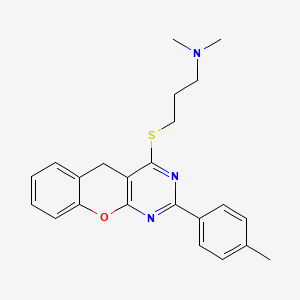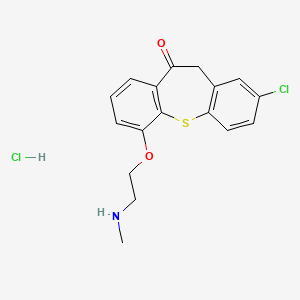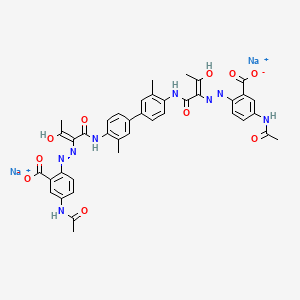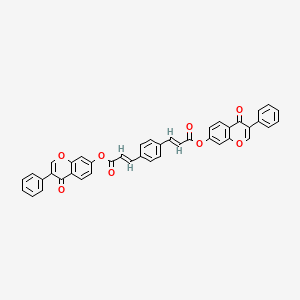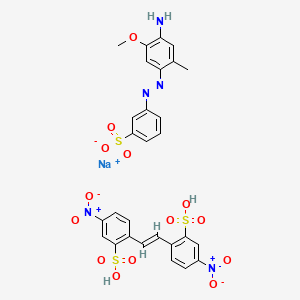
Einecs 215-400-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismuth tetroxide can be synthesized through various methods, including the thermal decomposition of bismuth nitrate or bismuth hydroxide. The reaction typically involves heating the precursor compounds at high temperatures in the presence of oxygen to yield bismuth tetroxide.
Industrial Production Methods
In industrial settings, bismuth tetroxide is produced by the controlled oxidation of bismuth metal or bismuth-containing ores. The process involves roasting the ores in a furnace at elevated temperatures, followed by purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth tetroxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical processes.
Reduction: Bismuth tetroxide can be reduced to lower oxidation states of bismuth, such as bismuth(III) oxide.
Substitution: It can participate in substitution reactions where other elements or compounds replace oxygen atoms.
Common Reagents and Conditions
Common reagents used in reactions with bismuth tetroxide include reducing agents like hydrogen gas or carbon monoxide for reduction reactions. Oxidizing agents such as nitric acid can be used to further oxidize bismuth compounds.
Major Products Formed
The major products formed from reactions involving bismuth tetroxide include bismuth(III) oxide, bismuth metal, and various bismuth salts, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bismuth tetroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Bismuth compounds, including bismuth tetroxide, are studied for their antimicrobial properties and potential use in medical treatments.
Medicine: Bismuth tetroxide is investigated for its potential use in pharmaceuticals, particularly in formulations for treating gastrointestinal disorders.
Industry: It is used in the production of pigments, ceramics, and glass, as well as in the electronics industry for the manufacture of semiconductors and other electronic components.
Mécanisme D'action
The mechanism by which bismuth tetroxide exerts its effects involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress and antimicrobial activity. The pathways involved in its mechanism of action include the generation of reactive oxygen species and the disruption of cellular processes in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bismuth(III) oxide (Bi2O3): Another common bismuth compound with similar applications in catalysis and materials science.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Used in medical applications for its antimicrobial properties.
Bismuth subsalicylate (C7H5BiO4): Known for its use in over-the-counter medications for gastrointestinal relief.
Uniqueness
Bismuth tetroxide is unique due to its higher oxidation state compared to other bismuth compounds. This property makes it a more potent oxidizing agent, which can be advantageous in certain chemical reactions and industrial processes.
Propriétés
Numéro CAS |
1325-61-7 |
|---|---|
Formule moléculaire |
C28H24N5NaO14S3 |
Poids moléculaire |
773.7 g/mol |
Nom IUPAC |
sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate;5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S.C14H10N2O10S2.Na/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20;17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h3-8H,15H2,1-2H3,(H,18,19,20);1-8H,(H,21,22,23)(H,24,25,26);/q;;+1/p-1/b;2-1+; |
Clé InChI |
PCBGSVPRNJOHSH-JITBQSAISA-M |
SMILES isomérique |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


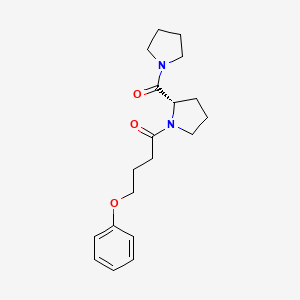


![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)

